molecular formula C21H20O10 B1671436 Genistin CAS No. 529-59-9

Genistin

Cat. No. B1671436
CAS RN: 529-59-9
M. Wt: 432.4 g/mol
InChI Key: ZCOLJUOHXJRHDI-CMWLGVBASA-N
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Description

Genistin is an isoflavone found in a number of dietary plants like soy and kudzu . It was first isolated in 1931 from the 90% methanol extract of a soybean meal . Chemically, it is the 7-O-beta-D-glucoside form of genistein and is the predominant form of the isoflavone naturally occurring in plants .


Synthesis Analysis

Genistein, from which Genistin is derived, was efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .


Molecular Structure Analysis

Genistin is structurally quite similar to the flavonoid molecule, so they represent a subclass of flavonoids . Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone .


Chemical Reactions Analysis

Genistin is present in plants in their inactive forms, as glycosides genistin and daidzin, and afterward changed through metabolic processes to active aglycones . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .


Physical And Chemical Properties Analysis

Genistin has a molar mass of 432.37 g/mol . It is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family .

Safety And Hazards

Genistin is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Future studies are necessary to clarify the potential therapeutic and chemopreventive use of genistein . In particular, it will be important to investigate the pharmacodynamics and pharmacokinetics of genistein and related compounds in experimental and clinical studies .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOLJUOHXJRHDI-CMWLGVBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022324
Record name Genistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genistin

CAS RN

529-59-9
Record name Genistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1POG3SCN5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
YR Choi, J Shim, MJ Kim - Molecules, 2020 - mdpi.com
… , and genistin, and identified the mechanism of genistin against adipogenesis and lipogenesis for the first time. In addition, we showed similar mechanisms between genistin and …
Number of citations: 43 www.mdpi.com
ED Walter - Journal of the American chemical Society, 1941 - ACS Publications
… genistin from a 90% methanol extract of soybean meal. He found that hydrolysis of genistin … was bound to genistein at position seven and that the constitution of genistin was 5, 7, 4,-…
Number of citations: 272 pubs.acs.org
A Islam, MS Islam, MN Uddin, MMI Hasan… - Archives of pharmacal …, 2020 - Springer
… Genistin has been described to have several beneficial health impacts, such … genistin in maintaining and treatment of health disorders. The review could help to develop novel genistin …
Number of citations: 41 link.springer.com
M Fukutake, M Takahashi, K Ishida… - Food and chemical …, 1996 - Elsevier
… corresponding to genistin and … genistin, was the same as that of authentic genistin (data not shown). Thus, the compounds detected by HPLC were confirmed to be genistein and genistin…
Number of citations: 433 www.sciencedirect.com
EJ Choi, T Kim, MS Lee - Life sciences, 2007 - Elsevier
… Genistein and genistin inhibit cell proliferation by disrupting the cell cycle, which is … genistin may prove useful as anticancer drugs and that the combination of genistein and genistin …
Number of citations: 103 www.sciencedirect.com
Z Xu, Q Wu, JS Godber - Journal of agricultural and food chemistry, 2002 - ACS Publications
… and acetyl genistin, … genistin from daidzin and genistin was higher than the rate of loss of a glucoside group to form daidzein and genistein. However, acetyl daidzin and acetyl genistin …
Number of citations: 116 pubs.acs.org
CD Allred, YH Ju, KF Allred, J Chang… - …, 2001 - academic.oup.com
… genistin to genistein occurred in the digestive tract. We present evidence that demonstrates conversion of genistin … from mice converted genistin to genistein. In summary, the glycoside …
Number of citations: 266 academic.oup.com
B Yuan, H Zhen, Y Jin, L Xu, X Jiang… - Journal of agricultural …, 2012 - ACS Publications
… (23) In brief, GEN (1 g, 0.0037 mol) and hexanoyl chloride (0.8 mL) were mixed in DMF (8 mL) for 24 h to form genistin-7-hexanoate. Then genistin-7-hexanoate was purified on silica …
Number of citations: 32 pubs.acs.org
SH Kwon, MJ Kang, JS Huh, KW Ha, JR Lee… - International journal of …, 2007 - Elsevier
Genistein (GT) is an isoflavone from Leguminosae and has received much attention as a phytoestrogen. Genistin is a glycoside form of GT (genistein-7-O-β-d-glucopyranoside, GT-glu) …
Number of citations: 117 www.sciencedirect.com
M Matsuura, A Obata - Journal of Food Science, 1993 - Wiley Online Library
… glucosides, daidzin and genistin, were partially purified from … of the hydrolyzing action on daidzin and genistin. β‐Glu‐cosidase… enzymes hydrolyzed daidzin and genistin and caused an …
Number of citations: 212 ift.onlinelibrary.wiley.com

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